![molecular formula C24H20ClN5O4 B2971364 ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896298-83-2](/img/no-structure.png)

ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

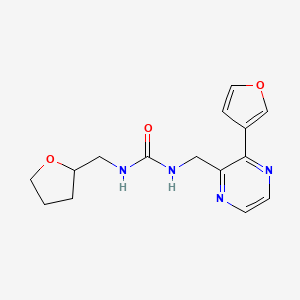

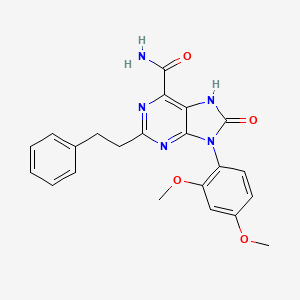

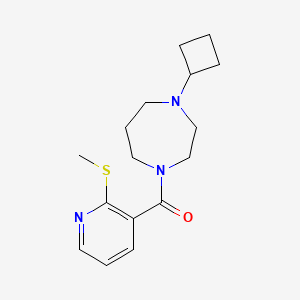

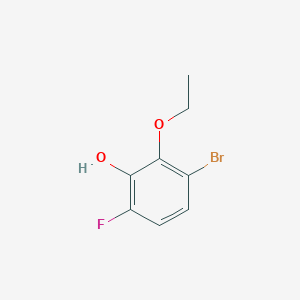

Ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H20ClN5O4 and its molecular weight is 477.91. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

This compound shows promise in the field of anticancer drug development. Organotin(IV) derivatives, which have structural similarities, have been studied for their anticancer properties. They are found to have lesser toxicity than related platinum drugs and can act as catalysts in industry and as agricultural biocides due to their high antifungal activities . The structural complexity of ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suggests it may interact with biological molecules in unique ways, potentially leading to new anticancer therapies.

Antimicrobial and Antifungal Applications

The structural analogs of this compound have been preliminarily screened for antimicrobial and antifungal studies, showing promising results . This indicates that ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate could be used in the development of new antimicrobial and antifungal agents, which are crucial in the fight against drug-resistant pathogens.

Biochemical Studies

The biochemical activity of organotin(IV) carboxylates is greatly influenced by the structure of the molecule and the coordination number of tin . As such, this compound could be used in biochemical studies to understand the relationship between molecular structure and biological activity, which is essential for the design of more effective drugs.

Material Science

Compounds with chlorophenyl groups have been used to create thin films by thermal evaporation techniques . Ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate could be explored for its potential in creating new materials with specific electronic or optical properties.

Agricultural Biocides

Due to the structural similarities with organotin(IV) compounds, which have high antifungal activities and are used as agricultural biocides, this compound could be researched for use in protecting crops from fungal pathogens .

Catalyst in Chemical Synthesis

Organotin(IV) compounds are known to act as catalysts in various industrial processes . The compound could be studied for its catalytic properties, potentially leading to more efficient chemical synthesis methods.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the 4-chlorophenyl and ethyl groups. The final step involves the esterification of the carboxylic acid group with ethyl alcohol.", "Starting Materials": [ "2-aminopurine", "4-chlorobenzaldehyde", "methyl acetoacetate", "benzaldehyde", "ethyl alcohol", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine", "a. Dissolve 2-aminopurine in acetic anhydride and add sulfuric acid dropwise with stirring.", "b. Heat the reaction mixture at 120°C for 4 hours.", "c. Cool the reaction mixture and pour it into ice-cold water.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dissolve the precipitate in sodium bicarbonate solution and extract with chloroform.", "f. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the product.", "Step 2: Synthesis of ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "a. Dissolve 8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine in dry chloroform.", "b. Add methyl acetoacetate and benzaldehyde to the reaction mixture and reflux for 6 hours.", "c. Cool the reaction mixture and pour it into ice-cold water.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dissolve the precipitate in sodium bicarbonate solution and extract with chloroform.", "f. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the product.", "Step 3: Esterification of carboxylic acid group with ethyl alcohol", "a. Dissolve ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in dry chloroform.", "b. Add sodium ethoxide and ethyl alcohol to the reaction mixture and reflux for 6 hours.", "c. Cool the reaction mixture and pour it into ice-cold water.", "d. Collect the precipitate by filtration and wash it with water.", "e. Dry the product over sodium sulfate and recrystallize from ethanol to obtain the final product." ] } | |

CAS-Nummer |

896298-83-2 |

Produktname |

ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |

Molekularformel |

C24H20ClN5O4 |

Molekulargewicht |

477.91 |

IUPAC-Name |

ethyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C24H20ClN5O4/c1-3-34-19(31)14-29-22(32)20-21(27(2)24(29)33)26-23-28(20)13-18(15-7-5-4-6-8-15)30(23)17-11-9-16(25)10-12-17/h4-13H,3,14H2,1-2H3 |

InChI-Schlüssel |

QHNPWAUUBGJBLU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)

![N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2971285.png)

![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)

![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)

![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)

![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)